molecular formula C5H10BrN B083847 2-bromo-N,N-dimethylprop-2-en-1-amine CAS No. 14326-14-8

2-bromo-N,N-dimethylprop-2-en-1-amine

Cat. No. B083847
CAS RN: 14326-14-8
M. Wt: 164.04 g/mol
InChI Key: ZECQWMIJWDURLX-UHFFFAOYSA-N
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Description

2-bromo-N,N-dimethylprop-2-en-1-amine, also known as BDMP, is a chemical compound that belongs to the class of amphetamines. It is used in scientific research for its psychoactive effects, and it has been found to have potential therapeutic applications.

Scientific Research Applications

2-bromo-N,N-dimethylprop-2-en-1-amine has been used in scientific research to study its psychoactive effects. It has been found to act as a stimulant, producing effects similar to those of other amphetamines such as methamphetamine and MDMA. 2-bromo-N,N-dimethylprop-2-en-1-amine has also been found to have potential therapeutic applications, particularly in the treatment of depression and anxiety disorders.

Mechanism Of Action

2-bromo-N,N-dimethylprop-2-en-1-amine acts by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. The increased levels of neurotransmitters produce the stimulant and psychoactive effects of 2-bromo-N,N-dimethylprop-2-en-1-amine.

Biochemical And Physiological Effects

2-bromo-N,N-dimethylprop-2-en-1-amine has been found to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. 2-bromo-N,N-dimethylprop-2-en-1-amine has also been found to produce feelings of euphoria, increased sociability, and heightened sensory perception.

Advantages And Limitations For Lab Experiments

One advantage of using 2-bromo-N,N-dimethylprop-2-en-1-amine in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and use in a laboratory setting. However, one limitation of using 2-bromo-N,N-dimethylprop-2-en-1-amine is its potential for abuse and addiction. Researchers must take precautions to ensure that 2-bromo-N,N-dimethylprop-2-en-1-amine is used safely and ethically in scientific research.

Future Directions

There are several future directions for research on 2-bromo-N,N-dimethylprop-2-en-1-amine. One area of research could focus on its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another area of research could focus on the long-term effects of 2-bromo-N,N-dimethylprop-2-en-1-amine use, including its potential for addiction and neurotoxicity. Additionally, research could be conducted on the effects of 2-bromo-N,N-dimethylprop-2-en-1-amine on different populations, such as adolescents and individuals with pre-existing medical conditions.

Synthesis Methods

2-bromo-N,N-dimethylprop-2-en-1-amine can be synthesized through a multistep process that involves the reaction of 2-bromopropene with dimethylamine in the presence of a base. The resulting intermediate is then treated with an acid to yield 2-bromo-N,N-dimethylprop-2-en-1-amine. The synthesis of 2-bromo-N,N-dimethylprop-2-en-1-amine is relatively simple and can be performed in a laboratory setting.

properties

CAS RN

14326-14-8

Product Name

2-bromo-N,N-dimethylprop-2-en-1-amine

Molecular Formula

C5H10BrN

Molecular Weight

164.04 g/mol

IUPAC Name

2-bromo-N,N-dimethylprop-2-en-1-amine

InChI

InChI=1S/C5H10BrN/c1-5(6)4-7(2)3/h1,4H2,2-3H3

InChI Key

ZECQWMIJWDURLX-UHFFFAOYSA-N

SMILES

CN(C)CC(=C)Br

Canonical SMILES

CN(C)CC(=C)Br

Other CAS RN

14326-14-8

synonyms

2-Bromo-N,N-dimethyl-2-propen-1-amine

Origin of Product

United States

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